UR-PI376
CAS No.:
Cat. No.: VC0546458
Molecular Formula: C17H22N6S
Molecular Weight: 342.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N6S |
|---|---|
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine |
| Standard InChI | InChI=1S/C17H22N6S/c18-13-22-17(20-9-5-4-6-15-12-19-14-23-15)21-10-11-24-16-7-2-1-3-8-16/h1-3,7-8,12,14H,4-6,9-11H2,(H,19,23)(H2,20,21,22) |
| Standard InChI Key | DHHDEHNHEBYRPQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |
| Canonical SMILES | C1=CC=C(C=C1)SCCNC(=NCCCCC2=CN=CN2)NC#N |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
UR-PI376 is an imidazolyl butyl cyanoguanidine derivative with the following properties:
| Property | Value |
|---|---|
| Chemical Name | N-[4-(1H-Imidazol-4-yl)butyl]-N′-cyano-N″-(2-methylphenyl)guanidine |
| CAS Number | 1192559-94-6 |
| Molecular Formula | C17H22N6S |
| Molecular Weight | 342.46 g/mol |
Structurally, UR-PI376 features an imidazole ring connected to a cyanoguanidine moiety through a butyl chain spacer. This structural arrangement is crucial for its selectivity and potency at the H4 receptor. The compound was developed through a bioisosteric approach, replacing the guanidine group in acylguanidines with a cyanoguanidine group, which significantly enhanced H4R selectivity .
Pharmacological Profile
UR-PI376 demonstrates a distinctive pharmacological profile characterized by high potency and selectivity for the H4 receptor:
| Receptor | Activity | Value |
|---|---|---|
| hH4R | Agonist | pEC50 = 7.47, α = 0.93 |
| hH3R | Inverse agonist | pKB = 6.00, α = -0.28 |
| hH1R | Negligible activity | - |
| hH2R | Negligible activity | - |
This compound is recognized as one of the most potent and selective H4R agonists known to date, as demonstrated in membrane preparations of hH4R-expressing Sf9 cells for state GTPase detection . The high potency at H4R combined with negligible activity at H1R and H2R makes it a valuable tool for studying H4R-specific functions in both in vitro and ex vivo systems.
Signal Transduction and Biased Signaling
Recent research has revealed that UR-PI376 exhibits biased signaling properties. Using operational model calculations comparing Gαi protein activation and β-arrestin2 recruitment, UR-PI376 has been identified as a Gαi-biased ligand . This finding has important implications for understanding H4R signaling mechanisms and potential functional selectivity of H4R ligands.
The biased signaling profile of UR-PI376 was determined using CRE-luciferase and β-arrestin2 recruitment assays, which showed a preferential activation of Gαi-dependent pathways over β-arrestin2 recruitment. This characteristic distinguishes UR-PI376 from other H4R ligands and may contribute to its specific pharmacological effects .
Biological Activities in Native Systems
When tested in native human monocytes, UR-PI376 demonstrated significant biological activities:
| Parameter | Value/Effect |
|---|---|
| IL-12p70 secretion | 40-70% reduction |
| pEC50 in monocyte assay | 5.7 ± 0.32 |
| Published pEC50 | 7.5 ± 0.01 |
| H4R antagonist effect | Partially blocked by JNJ7777120 |
| H2R antagonist effect | Not modulated by ranitidine |
These findings highlight an important discrepancy between potencies obtained from assays in transfected cell lines versus native human cells. In freshly isolated human monocytes, UR-PI376 showed a lower potency (pEC50 = 5.7) compared to previously published values (pEC50 = 7.5) . This underscores the importance of evaluating H4R ligands in native cells rather than relying solely on transfected cell lines.
Structure-Activity Relationships
The structural features of UR-PI376 have been extensively studied to understand their contributions to receptor binding and activity:
-
The imidazole ring serves as a basic head group that is critical for H4R binding
-
The butyl chain spacer provides optimal distance between the imidazole and cyanoguanidine moieties
-
The cyanoguanidine group enhances H4R selectivity compared to traditional guanidine-containing compounds
Receptor Binding Studies
Investigations of UR-PI376 binding to mutant histamine receptors have provided valuable insights into the molecular determinants of H4R activity:
| Receptor Variant | Effect on UR-PI376 Binding |
|---|---|
| hH4R wild-type | High affinity binding |
| hH4R-F169V mutant | Reduced affinity |
| hH4R-F169V+S179A double mutant | Significantly reduced affinity |
| hH4R-F169V+S179M double mutant | Significantly reduced affinity |
These studies revealed that UR-PI376 showed reduced affinity for H4R double mutants, suggesting that amino acids F169 and S179 play crucial roles in ligand binding and receptor activation . This information contributes to our understanding of the structural basis for H4R-ligand interactions and may guide future drug design efforts.
Comparative Analysis with Other H4R Ligands
When compared to other histamine receptor ligands, UR-PI376 exhibits distinctive properties:
This comparison demonstrates the advantageous properties of UR-PI376, particularly its combination of high potency and excellent selectivity for the H4 receptor over other histamine receptor subtypes .
Research Applications
UR-PI376 has proven valuable in various research applications:
-
As a pharmacological tool to study H4R-mediated biological responses
-
In investigations of receptor signaling bias and functional selectivity
-
For exploring structure-activity relationships of histamine receptor ligands
-
In comparative studies between recombinant and native receptor systems
-
As a lead compound for developing novel H4R-targeted therapeutics
The compound has been particularly useful in studies examining the discrepancies between potencies obtained from assays in transfected cell lines versus native human cells, highlighting the importance of validating receptor ligands in physiologically relevant systems .
Limitations and Future Research Directions
Despite its valuable properties, UR-PI376 has certain limitations:
-
The imidazole moiety may pose pharmacokinetic challenges, including potential cytochrome P450 interactions
-
Reduced potency in native cell systems compared to recombinant systems
-
Limited data on in vivo efficacy and pharmacokinetic properties
Future research directions include:
-
Development of non-imidazole H4R agonists with improved pharmacokinetic properties
-
Further investigation of biased signaling properties and their functional consequences
-
Exploration of potential therapeutic applications in inflammatory and immune-mediated conditions
-
Detailed structural studies to elucidate H4R-ligand binding interactions
Recent attempts to replace the imidazole ring with nonaromatic heterocycles have generally resulted in compounds with reduced H4R activity, suggesting that additional structural modifications may be necessary to maintain potency while improving pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume